Thermal Stability and Melting Point Differentiation
The target compound exhibits a melting point range of 278-283°C . This is significantly higher than that of the 4-methyl analog (decomposition at 230°C) and the estimated melting point of the 4-fluoro analog (132.8°C) [1]. The melting point of the 4-bromo analog is reported as 279-283°C , which is statistically equivalent, but the chloro derivative offers a distinct advantage over the methyl and fluoro analogs for applications requiring high thermal processing thresholds, such as hot melt extrusion or high-temperature reactions.
| Evidence Dimension | Melting Point (°C) |
|---|---|
| Target Compound Data | 278-283 |
| Comparator Or Baseline | 4-Methyl analog: 230 (dec); 4-Fluoro analog: 132.83 (est); 4-Bromo analog: 279-283 |
| Quantified Difference | Target compound exhibits a melting point ~48°C higher than the methyl analog and >145°C higher than the fluoro analog. |
| Conditions | Measured experimentally (target, methyl, bromo) or predicted via MPBPWIN v1.42 (fluoro). |
Why This Matters
Higher thermal stability enables a wider range of synthetic transformations and formulation processes, reducing the risk of decomposition during storage or manufacturing.
- [1] ChemSpider. (n.d.). 4-[(4-Fluorophenyl)sulfonyl]piperidine (Predicted data). Retrieved from http://legacy.chemspider.com/Chemical-Structure.150221-22-0.html View Source
